1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Description
Historical Development of Benzothiazole-Piperazine Derivatives in Medicinal Research
Benzothiazole derivatives first gained prominence in the late 19th century with Hofmann’s synthesis of 2-substituted benzothiazoles via cyclization reactions. Early applications focused on industrial uses, such as vulcanization accelerators in rubber production, but the discovery of their biological potential in the mid-20th century shifted research toward medicinal chemistry. Piperazine, a six-membered heterocycle with two nitrogen atoms, emerged as a versatile scaffold due to its conformational flexibility and ability to interact with diverse biological targets.
The fusion of benzothiazole and piperazine began in the early 2000s, driven by the need to enhance pharmacokinetic properties and target selectivity. For example, 2-(4-aminophenyl)benzothiazole demonstrated antitumor activity by selectively accumulating in cancer cells, inspiring further hybridization efforts. By 2017, benzothiazole-piperazine derivatives such as 2a and 2e showed cytotoxic activity against hepatocellular (Huh7) and breast (MCF-7) cancer cell lines (IC~50~ values < 10 μM). These findings validated the hybrid framework’s potential, leading to systematic exploration of structural modifications, including nitro substitutions at the benzothiazole C6 position.
Evolution of Scientific Interest in Nitrobenzothiazole-Piperazine Hybrid Systems
The introduction of nitro groups (-NO~2~) to benzothiazole-piperazine hybrids marked a pivotal advancement. Nitro substituents enhance electron-withdrawing effects, improving binding affinity to enzymes like acetylcholinesterase (AChE) and β-amyloid (Aβ) aggregates. A 2024 study identified compound 1 , a nitrobenzothiazole-piperazine hybrid, as a multi-target-directed ligand (MTDL) with dual activity against AChE (IC~50~ = 0.42 μM) and Aβ aggregation. Molecular dynamics simulations revealed that the nitro group stabilizes interactions with AChE’s peripheral anionic site (ΔG~bind~ = -18.64 ± 0.16 kcal/mol).
Comparative studies of nitro-substituted derivatives highlight structure-activity relationships (SAR):
| Position of Nitro Group | Biological Activity | Target | Reference |
|---|---|---|---|
| C6 (benzothiazole) | AChE inhibition | -18.64 kcal/mol | |
| C5 (benzothiazole) | Anticancer activity | IC~50~ = 8.2 μM (Huh7) |
These findings underscore the nitro group’s role in optimizing target engagement and metabolic stability.
Academic Significance within Heterocyclic Chemistry Research
Benzothiazole-piperazine hybrids exemplify the strategic use of heterocyclic chemistry to address complex diseases. The benzothiazole nucleus, a bioisostere of indole, provides planar rigidity for intercalation into DNA or enzyme active sites. Piperazine’s basic nitrogen atoms facilitate salt bridge formation with acidic residues in targets like AChE.
Recent synthetic innovations include:
- Microwave-assisted cyclization : Reduces reaction time from hours to minutes for benzothiazole formation.
- Sonogashira coupling : Enables introduction of alkynyl groups at the piperazine N4 position.
A 2020 study synthesized N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides , achieving nanomolar AChE inhibition (IC~50~ = 12 nM). These advances highlight the academic focus on optimizing synthetic routes to enhance yield and selectivity.
Conceptual Framework of Pharmacophore Hybridization Strategies
Pharmacophore hybridization merges distinct bioactive motifs to create multi-target ligands. For 1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone, the hybrid design integrates:
- Benzothiazole : Provides π-π stacking with aromatic residues in AChE.
- Piperazine : Enhances solubility and enables hydrogen bonding with catalytic serine (S203).
- Nitro group : Increases electron density for covalent interactions with Aβ aggregates.
Table 1 : Key Interactions of Hybrid Pharmacophores
| Pharmacophore | Target Interaction | Biological Outcome |
|---|---|---|
| Benzothiazole | AChE peripheral site | Inhibition of Aβ aggregation |
| Piperazine | AChE catalytic site | Competitive enzyme inhibition |
| Nitro group | Aβ1–42 hydrophobic core | Disruption of fibril formation |
Molecular docking studies show that the nitro group in this compound forms a hydrogen bond with Tyr337 of AChE, while the piperazine nitrogen interacts with Glu202. This dual-binding mode differentiates it from single-target agents like donepezil.
Properties
IUPAC Name |
1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-9(18)15-4-6-16(7-5-15)13-14-11-3-2-10(17(19)20)8-12(11)21-13/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWOASAEQXPWOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201320671 | |
| Record name | 1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677238 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
309266-79-3 | |
| Record name | 1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone typically involves multi-step procedures. One common method includes the reaction of 6-nitro-1,3-benzothiazole with piperazine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as toluene and the application of heat to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule. Common reagents and conditions used in these reactions vary depending on the desired outcome.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of benzothiazole, including 1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showcasing minimum inhibitory concentrations (MICs) that suggest potential as an antibacterial agent .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 100 |
| This compound | S. aureus | 150 |
Anticancer Properties
The compound has shown promise in anticancer research. Studies have demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways related to cell survival and death .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and subsequent nitration and acylation steps. These synthetic pathways are crucial for developing analogs with enhanced biological activities .
Case Study 1: Antibacterial Evaluation
In a comparative study of various benzothiazole derivatives, this compound was evaluated alongside standard antibiotics. The results indicated that while traditional antibiotics had higher efficacy against certain strains, the compound showed unique activity profiles that could be leveraged in combination therapies .
Case Study 2: Cancer Cell Line Testing
A recent investigation into the anticancer effects of this compound involved testing against human breast cancer cell lines (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a potential role in targeted cancer therapies .
Mechanism of Action
The mechanism of action of 1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. In medicinal applications, it acts as an antagonist to dopamine and serotonin receptors, which are involved in the regulation of mood and behavior . The compound’s structure allows it to bind to these receptors and modulate their activity, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Variations
Benzothiazole Derivatives
- This compound’s molecular weight (367.47 g/mol) is higher than the nitro analog due to the phenyl-ethanone substituent .
- 1-[4-(1,3-Benzothiazol-2-yl(naphthalen-1-ylmethyl)amino)phenyl]ethanone: Incorporates a naphthalene group, increasing hydrophobicity and molecular weight (408.52 g/mol vs. ~283–367 g/mol for simpler analogs). Such modifications may enhance membrane permeability but reduce aqueous solubility .
Tetrazole Derivatives
- 2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanones: These compounds replace benzothiazole with tetrazole, a nitrogen-rich heterocycle. They exhibit antimicrobial activity comparable to conventional drugs, suggesting that the piperazine-ethanone scaffold is critical for bioactivity regardless of the heterocycle .
Imidazole Derivatives
- For example, 1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl]-2-(phenylthio)ethanone demonstrates efficacy against protozoan infections, highlighting the role of the nitro group in redox-mediated toxicity .
Substituent Effects
Nitro vs. Chloro/Methoxy Groups
- 1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone: Combines chloro and nitro substituents on a phenyl ring. The chloro group increases molecular weight (283.71 g/mol) and may enhance stability, while the nitro group contributes to electronic effects similar to the target compound .
- 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone: A hydroxyl group improves solubility but reduces lipophilicity. This derivative is a precursor to antifungal agents like ketoconazole, indicating that substituent polarity significantly impacts therapeutic applications .
Sulfonyl and Thioether Modifications
- Sulfonylpiperazine Derivatives (e.g., 7n–7r in ): Compounds like 1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone (MW 520.11 g/mol) exhibit higher melting points (161–177°C) due to sulfonyl groups, which improve crystallinity but may reduce bioavailability .
Physicochemical Properties
Biological Activity
1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone is a synthetic compound that combines a benzothiazole moiety with a piperazine ring. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antitumor contexts. The unique structural characteristics of this compound enhance its pharmacological profile, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C13H14N4O3S
- Molecular Weight : 306.34 g/mol
- CAS Number : 309266-79-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an antagonist to dopamine and serotonin receptors, which are critical in mood regulation and behavior modification. Additionally, the compound has shown potential in inhibiting bacterial ribosomes and enzymes essential for cell wall synthesis, contributing to its antimicrobial properties.
Antimicrobial Activity
This compound exhibits significant antimicrobial activity against various bacterial strains. Studies have demonstrated its efficacy against Gram-positive and Gram-negative bacteria, making it a potential candidate for treating infections caused by resistant strains.
| Microbial Strain | Inhibition Concentration (IC50) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Antitumor Activity
Research has also explored the antitumor potential of this compound. Preliminary studies indicate that it may possess cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 Value |
|---|---|
| MCF-7 (Breast Cancer) | 0.65 µM |
| HeLa (Cervical Cancer) | 2.41 µM |
| A549 (Lung Cancer) | 1.47 µM |
Case Studies
In a recent study published in MDPI, derivatives of benzothiazole compounds were evaluated for their antimicrobial properties. The results indicated that the presence of electron-withdrawing groups significantly enhanced the biological activity of these compounds . Furthermore, another study highlighted the synergistic effects observed when combining this compound with other antimicrobial agents, suggesting a potential pathway for developing more effective therapies against resistant strains .
Research Findings
Recent research has focused on synthesizing analogs of this compound to enhance its biological activity. Structural modifications have been shown to improve potency against specific microbial strains and cancer cell lines. For instance, substituting various groups on the benzothiazole ring has yielded compounds with improved IC50 values compared to the parent compound .
Q & A
Basic: What are the recommended synthetic routes for 1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone, and how can reaction conditions be optimized?
Methodological Answer:
- Key Steps :
- Coupling Reaction : React 6-nitro-1,3-benzothiazole-2-yl derivatives with piperazine under nucleophilic substitution conditions. Use polar aprotic solvents (e.g., DMF, THF) and a base (e.g., TEA) to deprotonate the piperazine nitrogen .
- Acetylation : Introduce the ethanone moiety via acetylation of the piperazine nitrogen using acetyl chloride or acetic anhydride in anhydrous conditions .
- Optimization Parameters :
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm structural integrity by identifying protons on the benzothiazole (δ 7.5–8.5 ppm) and piperazine (δ 2.5–3.5 ppm) moieties. Carbon signals for the nitro group appear at δ 140–150 ppm .
- Mass Spectrometry (MS) : Use ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 335.3) and fragmentation patterns .
- Elemental Analysis : Validate purity (>95%) by matching experimental C, H, N percentages with theoretical values (e.g., C: 50.30%, H: 4.20%, N: 19.50%) .
Advanced: How does the nitro group at the 6-position of the benzothiazole ring influence the compound's electronic properties and reactivity?
Methodological Answer:
- Electronic Effects :
- Reactivity Implications :
Advanced: What strategies can resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Experimental Design :
- Data Analysis :
Advanced: How can computational methods predict the binding affinity of this compound with target enzymes?
Methodological Answer:
- Molecular Docking :
- QSAR Models :
Advanced: What are the structure-activity relationship (SAR) insights for modifying the piperazine or benzothiazole moieties?
Methodological Answer:
- Piperazine Modifications :
- Benzothiazole Modifications :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
